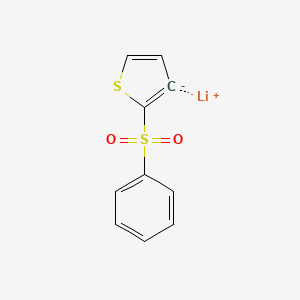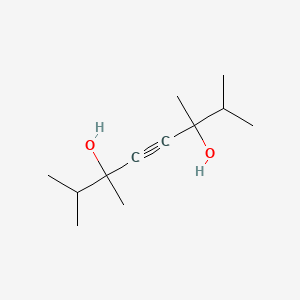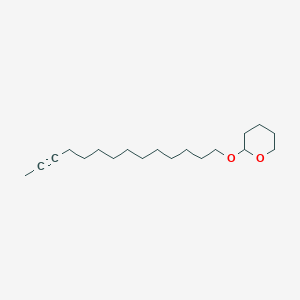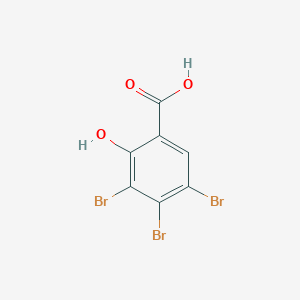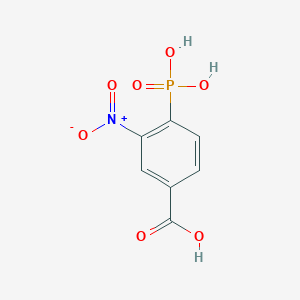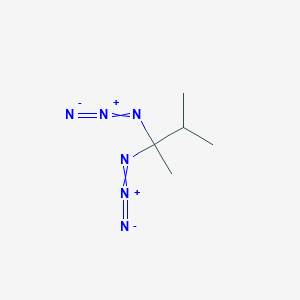
2,2-Diazido-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diazido-3-methylbutane is an organic compound characterized by the presence of two azido groups attached to the second carbon of a 3-methylbutane backbone Azides are known for their high reactivity and are often used in various chemical synthesis processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diazido-3-methylbutane typically involves the introduction of azido groups into the molecular structure. One common method is the diazotization of 3-methylbutane-2,2-diamine, followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out under controlled conditions to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor amine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with sodium azide to introduce the azido groups. The process requires careful handling due to the explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diazido-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, hydrochloric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Alkynes, copper catalysts.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-methylbutane-2,2-diamine.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
2,2-Diazido-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of high-energy materials and triazole compounds.
Biology: Potential use in bioconjugation techniques due to the reactivity of azido groups.
Medicine: Investigated for its potential in drug delivery systems where azido groups can be used for targeted release.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of 2,2-Diazido-3-methylbutane primarily involves the reactivity of the azido groups. These groups can undergo decomposition to release nitrogen gas, which is a key feature in its use as an energetic material. The molecular targets and pathways involved include:
Decomposition: The azido groups decompose to release nitrogen gas, providing the energy needed for explosive reactions.
Cycloaddition: The azido groups react with alkynes to form stable triazole rings, which are useful in various chemical applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diazido-3-methylpentane: Similar structure but with an additional carbon in the backbone.
2,2-Diazido-3-ethylbutane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2,2-Diazido-3-methylbutane is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Its compact structure makes it easier to handle compared to larger azido compounds, while still offering significant energetic properties.
Propiedades
Número CAS |
90329-46-7 |
|---|---|
Fórmula molecular |
C5H10N6 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2,2-diazido-3-methylbutane |
InChI |
InChI=1S/C5H10N6/c1-4(2)5(3,8-10-6)9-11-7/h4H,1-3H3 |
Clave InChI |
VYDBUWKZWKAFDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
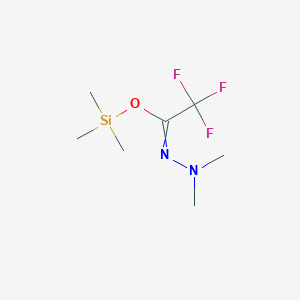
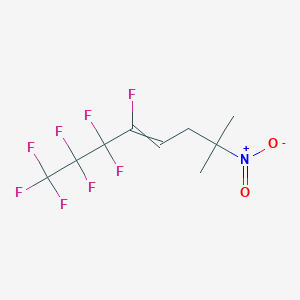
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
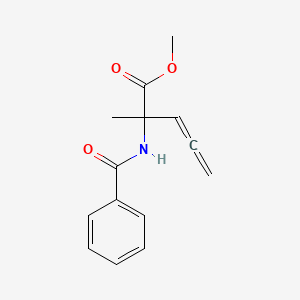
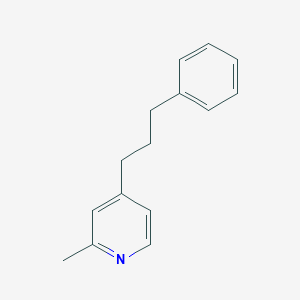
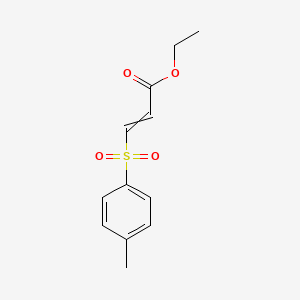
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
